tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate
Description
tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate is a complex organic compound that features both azide and carbamate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
CAS No. |
2758005-43-3 |
|---|---|
Molecular Formula |
C17H25N5O4 |
Molecular Weight |
363.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate typically involves multiple steps. One common method starts with the protection of an amine group using tert-butoxycarbonyl (Boc) protection. The azidomethyl group can be introduced through nucleophilic substitution reactions. The final product is obtained after a series of purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate involves its ability to undergo various chemical transformations. The azide group can participate in click chemistry reactions, forming stable triazole rings. The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the active amine .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines.
Azidomethyl phenyl carbamate: Similar structure but lacks the tert-butoxycarbonyl group.
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